Dichloroevernic acid

Description

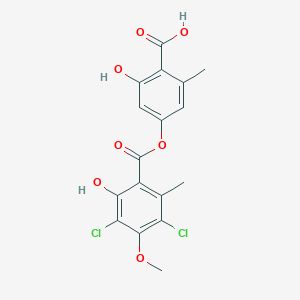

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14Cl2O7 |

|---|---|

Molecular Weight |

401.2 g/mol |

IUPAC Name |

4-(3,5-dichloro-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid |

InChI |

InChI=1S/C17H14Cl2O7/c1-6-4-8(5-9(20)10(6)16(22)23)26-17(24)11-7(2)12(18)15(25-3)13(19)14(11)21/h4-5,20-21H,1-3H3,(H,22,23) |

InChI Key |

AESGLXVLIHUKMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C(=C2O)Cl)OC)Cl)C |

Origin of Product |

United States |

Isolation and Occurrence of Dichloroevernic Acid

Natural Sources and Distribution of Dichloroevernic Acid in Lichen Species

A thorough review of scientific literature reveals a significant gap in the documentation of this compound as a naturally occurring lichen product. While it is listed as a "lichen metabolite" in some chemical compound libraries, there are no published research findings that identify a specific lichen species responsible for its biosynthesis. amazonaws.com

This stands in contrast to many other depsides, for which natural sources are well-documented. For instance, the parent compound, evernic acid, is known to be produced by lichens such as Evernia prunastri. Similarly, atranorin (B1665829) is a common metabolite in many lichen genera, including Parmelia and Stereocaulon, and perlatolic acid is found in species like Cladonia confusa. The absence of such data for this compound suggests it may be an exceptionally rare metabolite, a synthetic derivative not found in nature, or a compound whose natural source has yet to be discovered and formally reported.

Table 1: Examples of Documented Lichen Depsides and Their Natural Sources

| Depside Name | Example Lichen Source(s) |

|---|---|

| Evernic Acid | Evernia prunastri |

| Atranorin | Parmelia spp., Stereocaulon spp. |

| Perlatolic Acid | Cladonia confusa, Cladonia portentosa |

| Salazinic Acid | Parmelia spp. |

Advanced Methodologies for this compound Extraction and Purification

Given the lack of a confirmed natural source, no specific protocols for the extraction and purification of this compound have been published. However, based on the established procedures for structurally similar lichen depsides, a hypothetical methodology can be outlined.

The initial step would involve the collection and drying of the lichen thallus, followed by grinding it into a fine powder to maximize the surface area for solvent extraction. A cold extraction method is commonly employed, where the powdered lichen is soaked in an organic solvent such as acetone (B3395972) or methanol (B129727) at room temperature for several days. This process is often performed on a rotary shaker to ensure thorough mixing. The resulting mixture is then filtered to separate the crude extract from the solid lichen material. The filtrate, containing the dissolved secondary metabolites, is concentrated using a rotary evaporator to yield a dry crude extract.

Following extraction, purification is necessary to isolate the target compound from the complex mixture of metabolites. Acid-base extraction is a potential technique, where the acidic nature of the depside is exploited. By dissolving the crude extract in an organic solvent and washing it with an aqueous basic solution, the acidic this compound would be converted into its corresponding salt, rendering it soluble in the aqueous layer. This layer can then be separated, acidified to precipitate the pure compound, and extracted back into an organic solvent.

Chromatography is an indispensable tool for the separation and purification of individual components from a mixture. Several chromatographic techniques would be applicable for the isolation of this compound from a crude lichen extract.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid, qualitative method to monitor the progress of the extraction and purification. A small amount of the extract is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). The different compounds travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, allowing for the identification of the components present in the mixture.

Column Chromatography: For preparative-scale purification, column chromatography is the standard method. The crude extract is loaded onto the top of a glass column packed with a solid adsorbent, such as silica gel or alumina. A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase; less polar compounds typically elute first, followed by more polar compounds. Fractions are collected sequentially and analyzed by TLC to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and faster separation time compared to traditional column chromatography. It operates on the same principles but uses high pressure to force the mobile phase through a column packed with very fine particles. A reversed-phase HPLC system, utilizing a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a mixture of water, methanol, and an acid), is commonly used for the separation of acidic lichen metabolites like depsides.

Table 2: Overview of Chromatographic Techniques for Depside Separation

| Technique | Principle | Common Stationary Phase | Common Mobile Phase | Application |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | Silica gel, Alumina | Solvent mixtures (e.g., Toluene/Dioxane/Acetic Acid) | Monitoring reactions, identifying compounds in a mixture. |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase as a mobile phase passes through it. | Silica gel, Alumina | Solvent gradients (e.g., Hexane to Ethyl Acetate) | Preparative purification of compounds from a mixture. |

In recent years, there has been a push towards developing more environmentally friendly and sustainable extraction methods, often termed "green chemistry." These contemporary strategies aim to replace toxic or petroleum-based organic solvents with safer alternatives for the isolation of bioactive compounds from natural sources, including lichens.

One promising approach is the use of Natural Deep Eutectic Solvents (NADES) . NADES are mixtures of natural compounds, such as sugars, amino acids, or organic acids, that form a eutectic mixture with a melting point significantly lower than that of the individual components. These solvents can be highly effective in extracting phenolic compounds like depsides from lichen material and are biodegradable and non-toxic.

Another green alternative is the use of solvents like ethyl lactate and limonene . Studies have shown that ethyl lactate, a biodegradable solvent derived from the fermentation of corn, can be as effective as methanol in extracting lichen metabolites. Limonene, derived from citrus peels, is another bio-based solvent explored for these purposes. These green solvents represent a modern and sustainable approach that would be applicable to the theoretical isolation of this compound.

Biosynthetic Pathways of Dichloroevernic Acid

Proposed Polyketide Synthase (PKS)-Mediated Biosynthesis of Depside Scaffolds

Depsides are a class of polyphenolic polyketides that consist of two or more aromatic rings derived from orcinol (B57675) or β-orcinol, joined by an ester linkage. tandfonline.commdpi.com The biosynthesis of the fundamental depside structure is primarily accomplished by large, multifunctional enzymes known as non-reducing polyketide synthases (NR-PKSs). thieme-connect.commdpi.com

The proposed mechanism for the formation of the depside scaffold, which precedes the chlorination that yields dichloroevernic acid, involves several key steps:

Polyketide Chain Assembly: The process is initiated with a starter unit, typically acetyl-CoA, and is extended through the sequential addition of malonyl-CoA units. thieme-connect.com These reactions are catalyzed by the various domains within the single PKS enzyme. biorxiv.org Studies on related fungal metabolites suggest that specific fatty acid synthases (FASs) may also be involved in providing the appropriate starter units to the PKS. mdpi.combiorxiv.org

Dual Ring Formation: A remarkable feature of depside biosynthesis is that a single PKS is proposed to synthesize both phenolic rings (designated as the A and B rings). tandfonline.combiorxiv.org The PKS is iterative and contains multiple domains, including a keto-synthase (KS), acyltransferase (AT), product template (PT), and typically two acyl carrier protein (ACP) domains, which are associated with the formation of the two separate aromatic units. biorxiv.org

Cyclization: Following assembly, the linear polyketide chains are subjected to intramolecular cyclization reactions, catalyzed by the PKS's product template (PT) domain, to form the individual phenolic rings, such as orsellinic acid or its derivatives. mdpi.com

Esterification: The final step in forming the depside backbone is the creation of an ester bond between the two aromatic rings. Evidence suggests that the PKS enzyme itself catalyzes this esterification, linking the two rings it has synthesized. biorxiv.org This model is supported by the identification of putative PKS gene clusters for other depsides and depsidones, such as grayanic acid in Cladonia grayi and olivetoric acid in Pseudevernia furfuracea. tandfonline.commdpi.com

The precursor to this compound is evernic acid. Its formation would require the PKS-mediated synthesis and esterification of two orsellinic acid-type rings, followed by a specific O-methylation event on one of the rings.

Enzymatic Chlorination Mechanisms in this compound Biogenesis

The addition of chlorine atoms to the evernic acid backbone is a crucial tailoring step in the biogenesis of this compound. Fungi, including lichenized fungi, are known to produce a variety of halogenated metabolites. univ-rennes.fr Chlorinated compounds are particularly common, accounting for approximately 90% of halogenated metabolites described from fungi. univ-rennes.fr The enzymatic chlorination of aromatic compounds is generally catalyzed by one of two major classes of enzymes.

Haloperoxidases: This enzyme class was the first to be discovered in fungi. univ-rennes.fr Haloperoxidases utilize hydrogen peroxide to oxidize a halide ion (in this case, chloride, Cl⁻) to a highly reactive, electrophilic halogenating species, such as hypochlorous acid (HOCl). peerj.com This reactive species then attacks electron-rich aromatic substrates, like the phenolic rings of a depside. peerj.com Fungal haloperoxidases can be either heme-dependent (often called chloroperoxidases or CPOs) or vanadium-dependent (vCPOs). peerj.com The heme-containing CPO from the fungus Caldariomyces fumago is a well-characterized enzyme capable of chlorinating a wide array of aromatic compounds and is considered a model for this type of reaction. peerj.com

Flavin-Dependent Halogenases (F-Hals): This is another significant class of halogenating enzymes found in fungi. univ-rennes.fr These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), O₂, and a halide ion to generate a halogenating species. Fungal F-Hals typically act on aromatic compounds, making them strong candidates for involvement in the biosynthesis of chlorinated lichen products like this compound. univ-rennes.fr

Given the structure of this compound, it is proposed that one or more halogenase enzymes, likely a chloroperoxidase or a flavin-dependent halogenase, catalyze the regioselective dichlorination of the evernic acid precursor after its synthesis by the PKS.

Precursor Incorporation Studies in this compound Formation

The definitive elucidation of a biosynthetic pathway often relies on precursor incorporation studies, where isotopically labeled compounds (e.g., using ¹³C, ¹⁴C, or ³H) are supplied to the producing organism to trace their integration into the final metabolite. mdpi.comnih.gov

While radiolabeling has been cited as a key experimental strategy for investigating the biosynthesis of lichen compounds, specific feeding studies detailing the precursors of this compound are not widely available in the current scientific literature. mdpi.com However, based on the well-established PKS pathway for depsides and other fungal polyketides, the precursors can be confidently inferred. thieme-connect.com

The key precursors involved in the formation of the this compound molecule are detailed in the table below.

| Precursor Molecule | Role in Biosynthesis |

| Acetyl-CoA | Serves as the initial "starter unit" for the polyketide synthase. thieme-connect.com |

| Malonyl-CoA | Functions as the "extender unit," with multiple molecules being sequentially added to build the polyketide backbone of both aromatic rings. thieme-connect.com |

| S-adenosyl methionine (SAM) | Acts as the methyl group donor for the O-methylation step that converts the orsellinic acid-type precursor into the evernic acid structure. |

| Chloride (Cl⁻) | The source of the chlorine atoms, which are incorporated onto the aromatic rings by halogenase enzymes. peerj.com |

Confirmation of this proposed pathway would require feeding experiments with labeled acetate (B1210297), malonate, and methionine in a lichen culture capable of producing this compound, followed by analysis to detect the label in the final product.

Genetic Basis of this compound Biosynthesis

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). tandfonline.com This clustering facilitates the co-regulation of all the genes required to produce the final compound. tandfonline.com Although the specific BGC for this compound has not yet been identified and characterized, its composition can be predicted based on the known architecture of depside and depsidone (B1213741) BGCs found in other lichens. mdpi.combiorxiv.org

A putative BGC for this compound would be expected to contain the following key genes:

A Core Non-Reducing Polyketide Synthase (NR-PKS) Gene: This would be the central gene in the cluster, encoding the large, multidomain enzyme responsible for synthesizing the two phenolic rings and linking them via an ester bond to form the evernic acid scaffold. tandfonline.commdpi.com Based on other depside-producing PKSs, this enzyme would likely contain two ACP domains. biorxiv.org

A Methyltransferase Gene: An O-methyltransferase gene is required to encode the enzyme that attaches a methyl group (from SAM) to a hydroxyl group on one of the aromatic rings, a key step in forming evernic acid. tandfonline.com

One or More Halogenase Genes: The cluster must contain at least one gene encoding a halogenase (either a chloroperoxidase or a flavin-dependent halogenase) to catalyze the dichlorination of the evernic acid precursor. univ-rennes.fr The presence of two chlorine atoms may imply the action of a single enzyme that performs two sequential chlorinations or the presence of two distinct halogenase enzymes.

Regulatory Genes: BGCs typically contain one or more transcription factor genes that control the expression of the other genes in the cluster, turning the pathway on or off in response to specific developmental or environmental signals.

Transporter Genes: A gene encoding a transporter protein is often found within or near the BGC, which would be responsible for exporting the final this compound product out of the fungal cell.

The identification and functional characterization of this BGC through genome mining, gene knockout, or heterologous expression would provide definitive proof of the biosynthetic pathway of this compound. mdpi.com

Chemical Synthesis and Derivatization of Dichloroevernic Acid

Total Synthesis Approaches for Dichloroevernic Acid and Its Analogues

A comprehensive review of scientific literature indicates that the de novo total synthesis of this compound has not been a primary focus of synthetic chemistry research. The complexity of this substituted benzoic acid derivative, while not insurmountable, is likely overshadowed by the greater challenge and biological relevance of synthesizing the entire oligosaccharide structure of the orthosomycins to which it is attached.

The intricate nature of orthosomycins, such as everninomicin, makes their complete chemical synthesis a formidable task. nih.gov Consequently, research has largely pivoted towards biosynthetic and semi-synthetic methods to access and modify these complex natural products. This approach allows for the generation of analogues by leveraging the natural biosynthetic machinery of the producing organisms, which is often more efficient than a multi-step total synthesis. vanderbilt.edu

Semi-synthetic Modifications of this compound

Semi-synthetic modification of the this compound moiety has been explored within the context of the parent orthosomycin antibiotics. These modifications are aimed at understanding and improving the pharmacological properties of the antibiotics.

Due to the challenges associated with the chemical synthesis of everninomicin analogues, biosynthetic approaches are considered a more practical route for generating derivatives. vanderbilt.edu Researchers have investigated the biosynthesis of the dichloroisoeverninic acid (DCE) moiety to create everninomicin analogues with modified aromatic rings, which could lead to increased antibacterial potency. vanderbilt.edu

One notable chemoenzymatic approach involves the use of the acyltransferase EvdD1 from the everninomicin biosynthetic pathway. This enzyme is responsible for transferring the orsellinate precursor to the oligosaccharide scaffold. It has been demonstrated that EvdD1 can transfer unnatural aryl groups, provided as their N-acyl cysteamine (B1669678) thioesters, to the everninomicin backbone. This strategy has enabled the generation of a panel of unnatural aryl analogues, effectively modifying the this compound portion of the molecule. nih.gov

Another avenue of semi-synthesis involves the modification of ristomycin A, another orthosomycin. A semi-synthetic derivative, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((phenylmethoxy)carbonyl)-ristomycin A aglycone, has been created. ontosight.ai While this modification is on a different parent molecule, the focus on dichlorination highlights the importance of the chloro-substituents, which are also present in this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The design of novel analogues is guided by the understanding of the interactions between the this compound moiety and its binding site on the 50S ribosomal subunit. The vital interaction between the DCE ring and the ribosomal protein L16 presents an opportunity for directed derivatization to potentially prevent the emergence of antibiotic resistance. google.com

SAR analyses have indicated that the chlorine-containing benzyl (B1604629) ester is functionally pivotal for antibacterial activity. researchgate.net Furthermore, modifications to the hydroxyl group of the dichloroisoeverninic acid moiety, such as methylation or other capping, have been shown to significantly reduce activity against S. aureus. researchgate.net This underscores the importance of the free hydroxyl group for potent antibacterial action.

Targeted structural modifications of the this compound moiety within the orthosomycin scaffold are primarily achieved through biosynthetic and chemoenzymatic methods. The difficulty in synthetically producing everninomicin analogues means that leveraging the bacterial machinery is a more viable strategy. google.com

Genetic manipulation of the everninomicin-producing organism, Micromonospora carbonacea, has been a successful strategy. Functional analysis of the genes involved in DCE biosynthesis has led to the production of novel everninomicin metabolites. vanderbilt.edu Specifically, the acyltransferase EvdD1 has been exploited as a biocatalyst to transfer a variety of unnatural aryl groups to the everninomicin scaffold, creating a library of analogues with modified "A1-rings" (the this compound part). nih.gov

The table below summarizes some of the key findings from SAR studies on this compound derivatives within the context of orthosomycins.

| Compound/Modification | Key Structural Feature | Impact on Activity | Reference |

| Everninomicin Analogues | Methylation or capping of the hydroxyl group on the dichloroeverninic acid moiety. | Significantly reduced activity against S. aureus. | researchgate.net |

| Unnatural Aryl Analogues | Replacement of the dichloroeverninic acid with other aryl groups via chemoenzymatic synthesis. | Demonstrated the importance of the DCIE moiety; uncoupled ribosomal engagement and antibiotic activity. | nih.gov |

| Ristomycin A Derivative | Dichlorination at positions 22 and 31 of the aglycone. | Enhanced biological activity and stability. | ontosight.ai |

Biological Activities and Mechanistic Investigations of Dichloroevernic Acid

In Vitro Pharmacological Investigations of Dichloroevernic Acid

Searches for in vitro pharmacological studies on this compound did not yield any specific results. The biological profile of this particular chlorinated depside has not been characterized in published research. While its parent compound, evernic acid, has been noted for several biological activities, these findings cannot be directly attributed to its dichlorinated derivative without specific experimental evidence. ontosight.aimedchemexpress.com

No studies were found that evaluated the antimicrobial efficacy of this compound. While other chlorinated compounds from lichens have shown antimicrobial properties, the specific activity of this compound remains uninvestigated. researchgate.netmdpi.comthieme-connect.com

A thorough literature search did not uncover any studies concerning the antifungal properties of this compound. Its efficacy against fungal pathogens has not been reported.

There is no published research on the antiviral activity of this compound. While some lichen metabolites are known to possess antiviral effects, this specific compound has not been tested in this capacity. ontosight.ai

The antioxidant potential of this compound has not been documented in the scientific literature. Although the antioxidant properties of parent depsides and other lichen metabolites have been evaluated nih.govresearchgate.netnih.gov, no such data exist for this compound.

No studies reporting the results of radical scavenging assays, such as DPPH or ABTS tests, for this compound could be located. Consequently, its capacity as a radical scavenger is unknown.

Due to the absence of specific research on this compound, no data tables can be generated.

Anti-inflammatory Properties of this compound

There is a lack of specific published research on the anti-inflammatory properties of this compound. While halogenation of natural products can enhance their pharmacological activities, including anti-inflammatory effects, specific data for this compound is not available. nih.gov The parent compound, evernic acid, has been noted for its anti-inflammatory effects, but this cannot be directly extrapolated to its dichlorinated derivative. medchemexpress.com

Cyclooxygenase Inhibition

There are no specific studies or data available on the ability of this compound to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, converting arachidonic acid into prostaglandins. litfl.comnih.govtg.org.au Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.govtg.org.au While many natural and synthetic compounds have been evaluated as COX inhibitors, this compound has not been among them in published studies. selleckchem.com

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Modulation

There is no available research detailing the modulation of microsomal prostaglandin E2 synthase-1 (mPGES-1) by this compound. mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH2 to the pro-inflammatory mediator prostaglandin E2 (PGE2). dairypulse.orgki.senih.gov Inhibition of mPGES-1 is considered a modern therapeutic strategy for inflammation. ki.sefrontiersin.orgnih.gov However, the interaction of this compound with this enzyme has not been investigated in the available scientific literature.

Hyaluronidase (B3051955) Inhibition

No research findings have been published regarding the hyaluronidase inhibitory activity of this compound. Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition is a target in various therapeutic areas. d-nb.infouobaghdad.edu.iqnih.gov Various natural and synthetic compounds are known to act as hyaluronidase inhibitors, but this compound is not among the documented substances. d-nb.inforesearchgate.net

Neuroprotective Effects of this compound

The potential neuroprotective effects of this compound have not been a subject of published scientific investigation. Neuroprotection can be mediated through various mechanisms, including antioxidant and anti-inflammatory actions, which reduce neuronal damage from oxidative stress and inflammation. nih.gov While related lichen metabolites like evernic acid have been studied for neuroprotective properties, no such data exists for this compound. medchemexpress.com

Enzyme Modulatory Activities of this compound

Beyond the specific enzymes mentioned above, there is no comprehensive information on the broader enzyme modulatory activities of this compound. Enzyme inhibition is a common mechanism by which bioactive compounds exert their effects and can be reversible or irreversible. wikipedia.orglibretexts.orgsavemyexams.comteachmephysiology.com Although lichen-derived secondary metabolites are known to possess a wide array of enzyme inhibitory activities, specific research identifying the enzymatic targets of this compound is absent from the scientific literature. tandfonline.combiolichen.com The compound is listed in chemical libraries, but its biological activity is noted as undetermined. amazonaws.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the synthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation. kkp.go.idnih.govwikipedia.org Numerous compounds, including kojic acid and various plant extracts, have been evaluated for their tyrosinase inhibitory potential. researchgate.netresearchgate.netjapsonline.com Despite the broad interest in tyrosinase inhibitors, there is a lack of published research specifically investigating the activity of this compound against this enzyme.

α-Glucosidase Inhibition

Inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, are used in the management of type 2 diabetes. phcogj.comnih.govnih.govresearchgate.net A wide array of natural products, such as flavonoids and phenolic acids, have been screened for their α-glucosidase inhibitory properties. nih.govresearchgate.netms-editions.cl Currently, there are no specific studies in the accessible scientific literature that report on the α-glucosidase inhibitory activity of this compound or provide corresponding IC50 values.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression, particularly in the context of cancer. wikipedia.orgfrontiersin.orglabcorp.com Consequently, IDO1 inhibitors are being investigated as potential cancer immunotherapies. frontiersin.orgpatsnap.commdpi.com While the IDO1 pathway is an active area of research, there is no specific information available regarding the inhibitory effects of this compound on this enzyme.

In Vitro Cytotoxicity and Anticancer Potential in Specific Cell Lines

The evaluation of a compound's ability to kill cancer cells (cytotoxicity) is a fundamental step in cancer research. nih.govmdpi.comcanvaxbiotech.comsartorius.comnih.gov Studies on the related compound dichloroacetate (B87207) (DCA) have shown cytotoxic effects against various cancer cell lines, including ovarian cancer and others. nih.govnih.govnih.gov However, specific data on the in vitro cytotoxicity of this compound against any particular cancer cell lines, including IC50 values or detailed anticancer potential, are not documented in the available literature.

Cellular and Molecular Mechanisms of Action of this compound

Identification of Cellular Targets and Signaling Pathway Interactions

Understanding how a compound affects cellular targets and signaling pathways is crucial for elucidating its mechanism of action. researchgate.netpsu.educreative-diagnostics.comemory.edumdpi.comnih.gov Research into compounds like DCA has identified targets such as pyruvate (B1213749) dehydrogenase kinase, leading to alterations in mitochondrial function and cellular metabolism. nih.govnih.gov For this compound, however, there is a notable absence of studies identifying its specific cellular targets or its interactions with any signaling pathways.

Effects on Gene Expression and Proteomic Profiles

The administration of Dichloroacetic acid (DCA) has been shown to induce notable changes in gene expression, particularly in hepatic tissues. Mechanistic studies speculate that alterations in gene expression are a crucial aspect of DCA's biological effects. nih.gov

In a study involving mice treated with 2 g/l DCA in their drinking water for four weeks, analysis of liver RNA revealed differential expression of several genes. nih.gov Out of an estimated 96% of RNA species analyzed, 381 showed changes in intensity. nih.gov Further analysis confirmed six differentially expressed genes. The expression of five of these genes was suppressed, while one was induced. nih.gov

Four of these genes were identified as alpha-1 protease inhibitor, cytochrome b5, stearoyl-CoA desaturase, and carboxylesterase. nih.gov Stearoyl-CoA desaturase was found to be induced approximately three-fold in the livers of DCA-treated mice. Conversely, the other three identified genes—alpha-1 protease inhibitor, cytochrome b5, and carboxylesterase—were suppressed by about three-fold. nih.gov Notably, stearoyl-CoA desaturase, cytochrome b5, and carboxylesterase are all enzymes located in the endoplasmic reticulum membrane and are involved in the metabolism of fatty acids. nih.gov

Table 1: Gene Expression Changes in Mouse Liver Following DCA Treatment

| Gene | Change in Expression | Fold Change | Function |

|---|---|---|---|

| Stearoyl-CoA desaturase | Induced | ~3-fold | Fatty acid metabolism nih.gov |

| Alpha-1 protease inhibitor | Suppressed | ~3-fold | Protease inhibition nih.gov |

| Cytochrome b5 | Suppressed | ~3-fold | Fatty acid metabolism nih.gov |

While detailed proteomic profile studies specifically for Dichloroacetic acid are not extensively detailed in the available search results, proteomics is a standard approach used to identify differentially expressed proteins in response to a compound. nih.gov This technique allows for the large-scale analysis of proteins and can reveal alterations in protein levels that correspond to the changes observed in gene expression studies. nih.gov

Interactions with Biological Macromolecules

The interaction of Dichloroacetic acid with biological macromolecules is a key aspect of its mechanism of action and metabolism. Biological macromolecules, such as proteins and nucleic acids, are large molecules essential for life. tru.calibretexts.org The binding of compounds to these macromolecules can significantly influence their biological activity. uomustansiriyah.edu.iq

The primary pathway for the elimination of DCA in humans and rodents is biotransformation in the liver, a process mediated by the enzyme glutathione (B108866) transferase zeta (GSTzeta). nih.gov Research has shown that DCA interacts directly with this enzyme. nih.gov Specifically, DCA leads to the inactivation of GSTzeta through what is described as "suicide inhibition." nih.gov This process involves the formation of a glutathione-bound-DCA intermediate, which then forms an irreversible covalent bond with the enzyme, leading to its inactivation. nih.gov This interaction results in slower systemic clearance and nonlinear pharmacokinetics of DCA, especially after multiple doses. nih.gov

Furthermore, plasma protein binding is recognized as an important factor that can influence the pharmacokinetics of a drug. nih.govsigmaaldrich.com For DCA, it is assumed that binding to plasma proteins is a significant factor influencing its kinetics, particularly at low doses. nih.gov While the specific proteins to which DCA binds are not detailed, acidic drugs commonly bind to albumin in the plasma. sigmaaldrich.comknowledgedose.com This reversible binding to plasma proteins can restrict the distribution of the drug, as the large drug-protein complex cannot easily cross cell membranes. uomustansiriyah.edu.iq

In Vivo Studies on Dichloroacetic Acid in Non-Human Models

The use of non-human, or animal, models is a cornerstone of preclinical research, providing vital information on a compound's efficacy and safety before it can be considered for human trials. mdpi.comnih.gov These models allow for a multi-dimensional understanding of a substance's biological effects in a living system. mdpi.com

Preclinical Efficacy Assessment in Animal Models

Preclinical studies in animal models have been crucial in characterizing the long-term effects of Dichloroacetic acid. Several studies have demonstrated the hepatocarcinogenicity of DCA in mice when administered in drinking water. nih.gov This finding of liver cancer induction is a critical outcome in the preclinical assessment of this compound. nih.govnih.gov

The selection of appropriate animal models is vital to maximize the relevance of the findings to human health. mdpi.com Rodent models, particularly mice, have been extensively used in DCA research to investigate its carcinogenic potential and the underlying mechanisms. nih.govnih.gov These preclinical assessments are fundamental for understanding the potential risks associated with exposure to the compound. fda.gov

Pharmacokinetic and Pharmacodynamic Considerations in Non-Human Organisms

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in non-human organisms are essential for understanding how a substance is absorbed, distributed, metabolized, and eliminated, and the effects it has on the body.

For Dichloroacetic acid, a physiologically based pharmacokinetic (PBPK) model has been developed for rodents (rats and mice). nih.gov This type of model quantitatively describes the biotransformation and kinetics of DCA. nih.gov The rodent PBPK model for DCA accounts for its metabolism by the enzyme GSTzeta, including the mechanism of suicide inhibition where the enzyme is inactivated by DCA itself. nih.gov

These animal PK models are instrumental in translational science. For instance, data from the rodent DCA PBPK model has been used to calculate Human Equivalent Doses (HEDs) for the risk of liver cancer observed in mice. nih.gov In one study, mice were administered DCA in their drinking water for a period of four weeks to assess early changes in gene expression, demonstrating a method of chronic administration in a non-human model. nih.gov The elimination of compounds can vary between species; for example, studies with other substances have shown different excretion patterns in rats, guinea pigs, and rhesus monkeys. nih.gov The half-life of a compound is a key pharmacokinetic parameter, and studies in non-human primates like cynomolgus monkeys are often used to predict human pharmacokinetics due to their physiological similarities. nih.gov

Analytical Chemistry of Dichloroevernic Acid

Advanced Spectroscopic Techniques for Dichloroevernic Acid Characterization

Spectroscopic methods are fundamental to the analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Crystallography each offer unique insights into the compound's chemical nature.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the covalent framework.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum is expected to show distinct signals for aromatic protons, methyl groups, and a methoxy (B1213986) group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester linkage. Based on data from related compounds like evernic acid and chloroatranorin, the predicted ¹H NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆ are presented below. scielo.org.boekb.eg The presence of two chlorine atoms would likely shift the signals of nearby protons downfield compared to evernic acid.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would feature signals for carbonyl carbons of the ester and carboxylic acid groups, aromatic carbons (both protonated and quaternary), and aliphatic carbons of the methyl and methoxy groups. The chlorine atoms will significantly impact the chemical shifts of the carbons to which they are attached and adjacent carbons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 6.5 - 7.0 | s |

| OCH₃ | ~3.9 | s |

| Ar-CH₃ | 2.1 - 2.6 | s |

| COOH | 11.0 - 13.0 | br s |

| OH | 10.0 - 12.0 | br s |

Note: These are predicted values based on analogous structures. Actual values may vary.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165 - 170 |

| C=O (Carboxylic Acid) | 170 - 175 |

| Ar-C (quaternary, oxygen-bearing) | 150 - 165 |

| Ar-C (quaternary, chlorine-bearing) | 130 - 145 |

| Ar-C (quaternary) | 105 - 120 |

| Ar-CH | 110 - 118 |

| OCH₃ | ~52 |

| Ar-CH₃ | 9 - 24 |

Note: These are predicted values based on analogous structures. Actual values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the two aromatic rings through the depside bond, two-dimensional NMR experiments are essential. princeton.edudoi.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. princeton.edu For this compound, this would primarily show correlations between protons on the same aromatic ring if any were coupled, though many protons in such structures appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.nethmdb.ca This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, allowing for the calculation of its molecular formula. A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a molecule containing two chlorine atoms, like this compound, will exhibit a characteristic [M, M+2, M+4] isotopic cluster for the molecular ion peak with a relative intensity ratio of approximately 9:6:1. oup.comrsc.org

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. ESI is a softer ionization technique that would likely show a prominent deprotonated molecule [M-H]⁻ in negative ion mode. cambridge.org Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns. The most common fragmentation pathway for depsides is the cleavage of the ester bond, which would break this compound into its two constituent aromatic carboxylic acid units. cambridge.orggbif.org This fragmentation is highly diagnostic for identifying the A and B rings of the depside.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Structure | Significance |

| [M-H]⁻ | Deprotonated this compound | Molecular weight confirmation |

| Fragment A | Ion of the chlorinated orsellinic acid part | Confirms Ring A structure |

| Fragment B | Ion of the other chlorinated orsellinic acid part | Confirms Ring B structure |

| [Fragment - CO₂] | Decarboxylated fragment ions | Common loss from carboxylic acids |

Note: The exact m/z values depend on which of the two possible this compound isomers is present.

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. ias.ac.inwikipedia.org

O-H stretching: A broad band would be expected in the region of 3400-2500 cm⁻¹ due to the carboxylic acid and phenolic hydroxyl groups. uobabylon.edu.iq

C=O stretching: Two distinct carbonyl stretching bands would be visible. The ester carbonyl typically absorbs around 1740-1760 cm⁻¹, while the carboxylic acid carbonyl appears at a lower frequency, around 1680-1710 cm⁻¹. The presence of intramolecular hydrogen bonding can shift these absorptions.

C=C stretching: Aromatic ring C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O stretching: Bands corresponding to the C-O stretching of the ester and carboxylic acid groups would be found in the 1300-1100 cm⁻¹ region.

C-Cl stretching: Vibrations for the carbon-chlorine bonds would be expected in the fingerprint region, typically between 800-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, provides information about the conjugated π-electron system. ias.ac.inuobabylon.edu.iq Depsides like evernic acid typically show two main absorption maxima. ekb.eg For this compound, absorption bands are expected around 270 nm and 305 nm, which are characteristic of the substituted benzoyl chromophores. The exact position and intensity (λmax) of these bands can be influenced by the substitution pattern and the solvent used. ias.ac.in

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.netresearchgate.net To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the aromatic rings and the conformation of the ester linkage. researchgate.net The dihedral angle between the two aromatic rings is a key structural parameter for depsides. Furthermore, X-ray crystallography would unambiguously establish the positions of the chlorine atoms on the aromatic rings, distinguishing between possible isomers. While this compound itself is achiral, this technique is invaluable for related natural products that possess stereocenters, as it can determine their absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Quantification of this compound

The analysis of specific lichen substances such as this compound relies on advanced chromatographic techniques for effective separation and precise quantification. These methods are essential for isolating the compound from complex natural extracts and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lichen compounds due to its high sensitivity, speed, and reliability with minimal sample preparation. nih.govspringernature.com Method development for a specific compound like this compound involves the careful optimization of several parameters to achieve high resolution and accuracy. openaccessjournals.comopenaccessjournals.com

The process begins with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C18, which is effective for separating moderately polar organic acids. wikipedia.org The mobile phase composition is critical; a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solvent (water), often acidified with formic acid or acetic acid, is commonly employed. mdpi.commdpi.com This gradient allows for the efficient elution of compounds with varying polarities. nih.gov Detection is most commonly performed using a UV-Vis detector, as the aromatic structure of depsides like this compound exhibits strong absorbance in the UV range. wikipedia.orgnih.gov

Validation of the developed HPLC method is crucial and includes assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) to ensure the method is reliable and reproducible for its intended purpose. openaccessjournals.com While specific methods for this compound are not extensively detailed in published literature, methods for the closely related evernic acid provide a strong foundation for its analysis. mdpi.com

Table 1: Typical HPLC Parameters for the Analysis of Lichen Depsides (e.g., Evernic Acid) This table is based on established methods for related compounds and serves as a model for this compound analysis.

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1-0.5% Formic/Acetic Acid B: Acetonitrile or Methanol | A controls pH and improves peak shape; B is the organic modifier for elution. |

| Elution Mode | Gradient Elution | Allows for separation of a complex mixture of compounds with different polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences retention time, resolution, and analysis time. |

| Column Temp. | 25 - 40 °C | Maintains consistent retention times and improves peak shape. |

| Detector | UV-Vis Diode Array Detector (DAD/PDA) | Quantifies the compound by measuring absorbance at a specific wavelength (e.g., 254 nm, 270 nm). |

| Injection Vol. | 5 - 20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com However, compounds like this compound, which are organic acids with low volatility and polar functional groups (carboxyl, hydroxyl), cannot be analyzed directly. emerypharma.com They require a chemical modification step known as derivatization to increase their volatility and thermal stability. emerypharma.comshimadzu.com

Common derivatization methods for organic acids include silylation, which converts acidic protons into less polar trimethylsilyl (B98337) (TMS) groups, or methylation of the carboxylic acid group. shimadzu.comerndim.org Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). thermofisher.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.com The separated components are then detected, often by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. emerypharma.com

Table 2: General Workflow for GC Analysis of this compound This table outlines a hypothetical procedure, as specific GC methods for this compound are not readily available.

| Step | Procedure | Rationale |

| 1. Extraction | Extract this compound from the source material using a suitable solvent (e.g., acetone). | Isolate the compound of interest from the sample matrix. |

| 2. Derivatization | React the dried extract with a derivatizing agent (e.g., BSTFA for silylation). | To create a volatile and thermally stable derivative suitable for GC analysis. erndim.org |

| 3. GC Separation | Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms). | Separate the derivatized compound from other components in the mixture. |

| 4. Detection | Detect the eluting compound using a detector like FID or MS. | FID provides quantitative data, while MS provides structural information for identification. |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled analytical capabilities for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. pacificbiolabs.com This technique is particularly well-suited for analyzing compounds in complex biological and chemical matrices. A highly sensitive and reliable LC-MS/MS method has been developed for the determination of dichloroisoeverninic acid (DIA) , a key marker residue for the antibiotic avilamycin (B193671). nih.gov This method involves extracting the analyte, hydrolyzing it to DIA, and then analyzing it by LC-MS/MS. nih.gov The use of two mass spectrometers (MS/MS) allows for selected reaction monitoring (SRM), which provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. pacificbiolabs.com This approach minimizes matrix effects and allows for reliable quantification at very low levels. nih.gov

Table 3: LC-MS/MS Method Parameters for the Analysis of Dichloroisoeverninic Acid (DIA) Based on the validated method for avilamycin residue analysis. nih.gov

| Parameter | Specification |

| Sample Preparation | Extraction with acetone (B3395972), followed by hydrolysis to DIA, and solid-phase extraction cleanup. |

| LC Column | C18 Column (e.g., 50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile |

| Elution | Gradient program |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Monitored Transition | m/z 249 → m/z 205 |

| Validation | Excellent recoveries (100-108%) and relative standard deviations (<6%) were achieved. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. thermofisher.com After separation in the GC column (following derivatization), the analyte enters the MS, where it is ionized and fragmented. erndim.org The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound by comparing it to spectral libraries. innovatechlabs.com GC-MS is a powerful tool for confirming the identity of unknown peaks in a chromatogram and for analyzing volatile impurities. emerypharma.com

Advanced Titrimetric and Colorimetric Analyses in this compound Research

While chromatographic methods are dominant, classical chemical methods can still play a role in the analysis of organic acids.

Colorimetric Analysis Colorimetry is a technique used to determine the concentration of colored compounds in a solution by measuring the absorbance of light at a specific wavelength. For a compound that is not itself colored, a colorimetric analysis requires a reagent that reacts with the analyte to produce a colored product. researchgate.net The intensity of the resulting color is proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Many lichen substances, being phenolic compounds, give a characteristic color reaction (often violet or blue) with iron(III) chloride (FeCl₃). This reaction could potentially be adapted into a quantitative colorimetric assay for this compound. However, a specific, validated colorimetric method for the quantitative determination of this compound is not described in the reviewed literature. Such a method would require high specificity to avoid interference from other phenolic compounds present in a crude extract.

Ecological and Chemoecological Aspects of Dichloroevernic Acid

Role of Dichloroevernic Acid in Lichen Symbiosis and Defense Mechanisms

Lichens, as symbiotic organisms, produce a vast array of secondary metabolites, many of which are unique to this lifestyle. diva-portal.org These compounds, including the depside this compound, are synthesized by the fungal partner (mycobiont) and are not directly involved in primary metabolism but play crucial ecological roles. researchgate.net They are often deposited as crystals on the outer surface of the fungal hyphae and can constitute a significant portion of the lichen's dry weight, sometimes as much as 5% or more. mediresonline.org The production of these substances is considered a key adaptation, providing a protective advantage to the slow-growing and sessile lichen thallus. nih.gov

The primary role of these compounds is defensive. mdpi.comwikipedia.org Lichen secondary metabolites provide a broad-spectrum chemical defense against a variety of biological threats. This includes acting as a deterrent to herbivores, such as snails, mites, and larger animals like elk, making the lichen unpalatable or toxic. wikipedia.orgdavidmoore.org.uk For example, the death of elk in Wyoming was linked to the consumption of the lichen Xanthoparmelia chlorochroa, which contains defensive chemicals. wikipedia.org Furthermore, these compounds exhibit antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria, thus protecting the lichen from disease. austplants.com.au While research on this compound is specific, studies on related chlorinated compounds suggest that halogenation can enhance biological activity. For instance, a chlorinated analog of another lichen compound demonstrated measurable antifungal activity against Candida albicans where its non-chlorinated counterpart did not, suggesting the chlorine substitution plays a key role. mdpi.com

This chemical protection is fundamental to the success of the lichen symbiosis. By defending the entire thallus from external threats, this compound and similar compounds ensure the integrity and survival of both the mycobiont and the photosynthetic partner (photobiont). austplants.com.au The mycobiont, in its role, provides protection from intense sunlight and desiccation, and the production of defensive metabolites is a critical component of this protection. austplants.com.au This allows the photobiont to photosynthesize efficiently, providing the necessary carbohydrates to fuel the entire symbiotic system. uu.nl Therefore, the defensive role of this compound is inextricably linked to maintaining the stability and longevity of the symbiotic relationship.

Biosynthetic Response of this compound to Environmental Stressors

The production of secondary metabolites in lichens, including depsides like this compound, is not static but is dynamically influenced by a range of environmental factors. researchgate.net These compounds are believed to mediate the lichen's adaptation to its specific habitat, and their concentration can vary significantly in response to abiotic stressors. researchgate.netresearchgate.net Key environmental factors that influence the biosynthesis of these compounds include light intensity, UV radiation, temperature, and nutrient availability. researchgate.net

Environmental stressors can trigger changes in the metabolic pathways of the lichen, leading to either an increase or decrease in the production of certain compounds. mattioli1885journals.com For example, many lichen phenolics are effective UV-absorbing compounds, and their synthesis is often enhanced by exposure to high light and UV-A radiation, providing a photoprotective screen for the sensitive photosynthetic apparatus of the photobiont. mediresonline.orgresearchgate.net Conversely, some studies have noted that UV-B radiation may have a negative effect on the concentration of certain metabolites. researchgate.net Temperature fluctuations and seasonality also play a role; the production of some compounds may increase in response to lower temperatures. researchgate.net

The biosynthetic pathway for depsides is the acetate-polymalonate pathway, which is catalyzed by polyketide synthases (PKSs). nih.gov Environmental cues can regulate the expression of the genes responsible for these enzymes. biorxiv.org For instance, culture conditions for the isolated mycobiont, such as the type of carbohydrate supplied in the nutrient media, have been shown to affect the production of depsides versus depsidones, indicating a complex regulatory network. researchgate.net While the general principles of environmental influence on secondary metabolite production are well-established, specific quantitative data detailing the biosynthetic response of this compound to individual stressors are limited in the current scientific literature. However, the known responses of related depsides provide a framework for its likely behavior.

| Environmental Stressor | General Effect on Lichen Secondary Metabolite (LSM) Biosynthesis | Example Compound(s) | Observed Outcome |

|---|---|---|---|

| High Light / UV-A Radiation | Increased production for photoprotection | Atranorin (B1665829), Usnic Acid | Concentrations increase to screen damaging radiation. researchgate.net |

| UV-B Radiation | Variable, often negative effect on concentration | General lichen phenolics | Appears to have a negative effect on metabolite concentrations in some studies. researchgate.net |

| Temperature | Production can be temperature-dependent; some compounds increase at lower temperatures | Usnic Acid | Highest concentrations found at sites with the lowest temperatures. researchgate.net |

| Culture Conditions (e.g., Nutrients) | Can shift the balance between different compound types (e.g., depsides vs. depsidones) | Grayanic Acid (a depsidone) | Accumulation of precursor depsides at the expense of the final depsidone (B1213741) product observed in certain culture media. researchgate.net |

| Desiccation | Presence of LSMs can improve tolerance to desiccation-induced oxidative stress | General lichen substances | Secondary metabolites exert a protective effect against desiccation stress in the photobiont due to antioxidant activity. mdpi.com |

Inter-species Chemical Interactions and Allelopathic Effects Involving this compound

Allelopathy is a form of chemical interference where one organism produces and releases biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov In the competitive world of sessile organisms, lichens utilize their unique secondary metabolites, such as this compound, as allelochemicals to gain an advantage in their environment. austplants.com.auscience.gov These compounds can inhibit the growth of competing lichens, mosses, vascular plants, and microorganisms, helping to secure space and resources. wikipedia.org

The allelopathic effects are often species-specific and concentration-dependent. researchgate.netnih.gov Phenolic compounds, a broad class that includes depsides like this compound, are well-known for their phytotoxic activities. researchgate.netfrontiersin.org These substances can be leached from the lichen thallus by rain and subsequently absorbed by the soil or adjacent substrates, where they can inhibit seed germination and the root or protonemal development of neighboring plants and bryophytes. science.govfrontiersin.org For example, studies have shown that lichen extracts containing usnic acid can inhibit cell division and the early development of mosses. science.gov Similarly, other lichen acids have demonstrated inhibitory effects on various metabolic processes in target plants. wikipedia.org

| Lichen Compound/Extract | Target Organism | Observed Allelopathic Effect |

|---|---|---|

| Usnic Acid | Moss (Physcomitrella patens) | Inhibited growth of protonemata and reduced development of gametophores. science.gov |

| Evernic Acid | Central Nervous System-like Cells (in vitro) | Exerted cytoprotective properties against oxidative stress, demonstrating complex cellular interaction. nih.gov |

| General Lichen Acids (e.g., Evernic, Stictic, Squamatic) | Competing lichens, mosses, microorganisms | Inhibit primary metabolic pathways in competing organisms. wikipedia.org |

| Fatty Acids (e.g., Palmitic acid, Oleic acid) from cyanobacteria | Chinese amaranth (B1665344) (Amaranthus tricolor) | Inhibited seed germination and seedling growth. mdpi.com |

| Phenolic Acids (e.g., Ferulic acid) | Rhododendron delavayi seedlings | Inhibited net photosynthetic rate and stomatal conductance. researchgate.net |

Future Perspectives and Research Challenges in Dichloroevernic Acid Studies

Unexplored Biosynthetic Routes and Enzymatic Mechanisms

The biosynthesis of depsides like dichloroevernic acid is known to originate from the acetyl-polymalonyl pathway, leading to the formation of polyketide chains. researchgate.net These chains are then cyclized and aromatized by non-reducing polyketide synthases (NR-PKSs) to form phenolic units. mdpi.comtandfonline.com However, the precise enzymatic machinery responsible for the complete synthesis of this compound is yet to be identified and characterized.

A significant challenge lies in the fact that for most depsides and depsidones, the specific PKS genes are unknown. mdpi.comduke.edubiorxiv.org Research on other lichen depsides, such as grayanic acid, has led to a proposed model where a single, complex Type I PKS not only synthesizes the two distinct phenolic rings but also catalyzes their subsequent esterification to form the depside core. tandfonline.comnih.gov This multifunctional enzyme model represents a fascinating area for future investigation. Key questions remain regarding the substrate specificity of the PKS, the mechanism of starter unit selection (e.g., acetate (B1210297) vs. longer chain acids), and the precise sequence of tailoring reactions. nih.gov

Post-PKS modifications, including the characteristic chlorination of this compound, are critical for its final structure and likely its biological activity. These steps are catalyzed by a suite of tailoring enzymes, such as halogenases, methyltransferases, and oxidoreductases, which are often encoded by genes clustered together with the core PKS gene in a biosynthetic gene cluster (BGC). biorxiv.orgnih.gov Identifying and functionally characterizing the specific halogenase responsible for the dichlorination of the evernic acid precursor is a primary challenge. Unraveling these unexplored biosynthetic routes and the novel enzymatic mechanisms involved is fundamental to understanding how lichens produce such a diverse array of chemical structures.

| Enzyme/Gene Type | Proposed Function in Depside Biosynthesis | Research Challenge for this compound |

| Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the synthesis of two separate phenolic rings from acetyl/polymalonyl-CoA and their subsequent esterification. biorxiv.orgnih.gov | Identification and characterization of the specific PKS gene; understanding its domain architecture and catalytic mechanism. |

| Fatty Acid Synthase (FAS) | May provide specific starter units for the PKS, influencing the side-chain structure of the resulting depside. mdpi.comduke.edu | Determining if a dedicated FAS is involved in providing starter units for this compound biosynthesis. |

| Halogenase | Catalyzes the regioselective addition of chlorine atoms to the aromatic rings. | Identification of the specific halogenase(s) and elucidation of the chlorination timing and mechanism. |

| O-Methyltransferase (OMT) | Catalyzes the transfer of a methyl group to a hydroxyl group on the phenolic rings. nih.gov | Characterizing the specific OMT involved in the formation of the evernic acid backbone. |

| Cytochrome P450 Monooxygenase | Potentially involved in hydroxylation or other oxidative modifications of the depside structure. mdpi.comduke.edu | Investigating the role, if any, of P450 enzymes in the biosynthetic pathway. |

Development of Novel Synthetic Methodologies for this compound Analogues

The chemical synthesis of complex natural products like this compound is often challenging, limiting the large-scale production and exploration of structurally related analogues. sciepublish.com Future research will increasingly focus on novel synthetic and semi-synthetic methodologies that leverage biological systems. These approaches offer the potential to create a diverse range of this compound analogues for structure-activity relationship (SAR) studies.

One of the most promising avenues is the application of synthetic biology and combinatorial biosynthesis. sciepublish.comconicet.gov.arsciepublish.com This involves the genetic engineering of PKSs to produce "unnatural natural products". conicet.gov.ar By adding, deleting, or swapping the catalytic domains or entire modules within a PKS, researchers can potentially alter the number and type of monomer units incorporated, leading to novel polyketide backbones. conicet.gov.arutexas.edu This strategy could be used to generate analogues of this compound with different chain lengths or substitution patterns.

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers another powerful route. nih.gov For instance, a core depside structure could be produced biologically through heterologous expression of the relevant PKS and tailoring enzymes in a tractable host like E. coli or yeast. conicet.gov.arnih.gov This biologically produced scaffold could then be chemically modified, or vice-versa, to create a library of analogues. Furthermore, enzyme engineering can be used to alter the substrate specificity or catalytic activity of tailoring enzymes, such as halogenases or methyltransferases, to introduce different functional groups onto the this compound scaffold. sciepublish.com

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

| Combinatorial Biosynthesis | Involves re-engineering PKS gene clusters by swapping domains or modules to alter the final product structure. conicet.gov.ar | Generation of analogues with modified polyketide backbones (e.g., different side chains). |

| Heterologous Expression | Transferring the biosynthetic gene cluster for this compound into a fast-growing, genetically tractable host organism. conicet.gov.arnih.gov | Sustainable production of the parent compound and a platform for further engineering. |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical steps with enzymatic transformations to build complex molecules. nih.gov | Synthesis of a core biological precursor followed by chemical derivatization to create diverse analogues. |

| Enzyme Engineering | Modifying the structure of biosynthetic enzymes (e.g., PKS, halogenases) to alter their function or substrate specificity. sciepublish.comsciepublish.com | Creation of analogues with different halogenation patterns, methylation sites, or other functional group modifications. |

Deeper Mechanistic Elucidation of this compound's Biological Activities

While many lichen compounds are known to possess a range of biological activities, including antimicrobial, antioxidant, and anticancer properties, the specific molecular mechanisms are often poorly understood. researchgate.netajol.infonih.gov A major future challenge is to move beyond preliminary activity screening to a deep mechanistic understanding of how this compound interacts with biological systems at the molecular level.

For potential antioxidant activity, it is necessary to determine the underlying chemical mechanism, which could involve hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). frontiersin.org The presence of phenolic hydroxyl groups in the structure suggests a capacity for radical scavenging, but the influence of the two chlorine atoms and other substituents on this activity needs to be quantitatively assessed.

If this compound exhibits anticancer or antimicrobial activity, future research must identify its specific cellular targets. This involves a range of modern cell biology and biochemical techniques. For example, studies on other natural products have identified mechanisms such as the inhibition of key signaling pathways (e.g., Wnt), the induction of apoptosis through mitochondrial pathways, or the inhibition of specific enzymes crucial for pathogen survival. nih.govnih.gov Molecular docking studies can provide initial hypotheses about potential protein targets, which must then be validated through in vitro and in vivo experiments. nih.govnih.gov Elucidating these mechanisms is crucial for evaluating the true therapeutic potential of this compound and its analogues.

| Biological Activity | Potential Molecular Mechanism | Research Approach |

| Antioxidant | Radical scavenging via Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), or other mechanisms. frontiersin.org | In vitro chemical assays (e.g., DPPH, ORAC), computational chemistry to calculate bond dissociation energies. |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of specific kinases or signaling pathways (e.g., Wnt, Nrf2). nih.govnih.gov | Cell viability assays, flow cytometry, western blotting, gene expression analysis, in vivo tumor models. |

| Antimicrobial | Inhibition of essential enzymes, disruption of cell membrane integrity, interference with biofilm formation. nih.gov | Minimum Inhibitory Concentration (MIC) assays, enzyme inhibition assays, electron microscopy. |

| Enzyme Inhibition | Competitive or non-competitive binding to the active site of a target enzyme (e.g., α-glucosidase, proteases). nih.gov | In vitro enzyme kinetics, molecular docking, structural biology (X-ray crystallography). |

Q & A

Q. How can researchers validate novel analytical methods for this compound quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.